![molecular formula C20H23F3N4O4 B2876969 N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1049477-87-3](/img/structure/B2876969.png)
N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
The compound “N1-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in many important biomolecules like heme . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyrrole ring and the morpholine ring could impart some rigidity to the molecule, affecting its 3D shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyrrole ring is aromatic and might undergo electrophilic aromatic substitution. The morpholine ring might be involved in reactions typical for ethers and secondary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar (morpholine ring) and nonpolar (pyrrole ring) regions could affect its solubility properties .Scientific Research Applications
Neurokinin-1 Receptor Antagonists
Compounds with morpholinoethyl and trifluoromethoxyphenyl components have been explored as neurokinin-1 (NK-1) receptor antagonists. These antagonists can be orally active and water-soluble, making them suitable for both intravenous and oral clinical administration. They have been effective in pre-clinical tests relevant to clinical efficacy in treating conditions like emesis and depression (Harrison et al., 2001).
Orexin Receptor Antagonists
Research into compounds targeting orexin receptors, which play a significant role in the maintenance of wakefulness, has shown that selective blockade of these receptors can promote sleep. This suggests applications in treating sleep disorders (Dugovic et al., 2009).
Anticonvulsant Agents
Hybrid molecules combining fragments of known antiepileptic drugs (AEDs) have shown broad spectra of activity in seizure models. These studies offer a pathway for the development of new AEDs with improved safety profiles (Kamiński et al., 2015).
Chemical Sensors
Research on the development of chemical sensors using morpholine derivatives highlights the potential for creating sensitive and selective detectors for ions such as thorium. These sensors could have applications in environmental monitoring and industrial processes (Akl & Ali, 2016).
Organocatalysis
Spiro[pyrrolidin-3,3'-oxindoles] are important for their biological activities. Enantioselective synthesis using organocatalysis offers a route to these compounds with high enantiopurity and structural diversity, which is valuable in medicinal chemistry (Chen et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O4/c1-26-8-2-3-16(26)17(27-9-11-30-12-10-27)13-24-18(28)19(29)25-14-4-6-15(7-5-14)31-20(21,22)23/h2-8,17H,9-13H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZDFHWTZTULO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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